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Compound of Interest

Compound Name:
3-Amino-3-(4-

methylphenyl)propanoic acid

Cat. No.: B1270757 Get Quote

A Comprehensive Technical Guide to 3-Amino-3-
(4-methylphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Amino-3-(4-methylphenyl)propanoic acid, a derivative of β-alanine, is a non-proteinogenic

amino acid that has garnered interest in the fields of medicinal chemistry and pharmacology. Its

structural similarity to neurotransmitters and other biologically active molecules makes it a

compelling candidate for investigation in drug discovery and as a building block in the synthesis

of more complex molecules, such as peptidomimetics. This technical guide provides a detailed

overview of the known physical and chemical properties of 3-Amino-3-(4-
methylphenyl)propanoic acid, outlines experimental protocols for its synthesis and

characterization, and explores its potential biological significance.

Physicochemical Properties
The physicochemical properties of 3-Amino-3-(4-methylphenyl)propanoic acid are crucial for

its handling, formulation, and mechanism of action in biological systems. The following tables

summarize the key quantitative data available for this compound.
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General and Physical Properties
Property Value Source

Molecular Formula C₁₀H₁₃NO₂ --INVALID-LINK--

Molecular Weight 179.22 g/mol --INVALID-LINK--

Appearance White to off-white solid --INVALID-LINK--

Melting Point 219 °C (decomposes) --INVALID-LINK--

Boiling Point Not available (decomposes) N/A

Solubility
Soluble in water, ethanol, and

dimethyl sulfoxide (DMSO).[1]
--INVALID-LINK--

Chemical and Spectroscopic Properties
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Property Predicted Value/Data Source/Method

pKa (acidic) ~4
Prediction based on similar

structures

pKa (basic) ~9-10
Prediction based on similar

structures

¹H NMR (Predicted)

δ (ppm): 2.3 (s, 3H, Ar-CH₃),

2.6-2.8 (m, 2H, -CH₂-COOH),

4.4-4.6 (t, 1H, Ar-CH-), 7.1-7.3

(m, 4H, Ar-H)

Based on typical chemical

shifts for similar structures

¹³C NMR (Predicted)

δ (ppm): 20-22 (Ar-CH₃), 40-45

(-CH₂-), 50-55 (Ar-CH-), 125-

130 (Ar-C), 135-140 (Ar-C),

175-180 (C=O)

Based on typical chemical

shifts for similar structures

IR (Predicted)

ν (cm⁻¹): 2900-3100 (C-H),

2500-3300 (O-H, N-H), 1680-

1720 (C=O), 1500-1600 (N-H

bend, C=C)

Based on characteristic group

frequencies

Mass Spectrum (EI, Predicted)

m/z: 179 (M⁺), 162 (M⁺ - NH₃),

134 (M⁺ - COOH), 119 (M⁺ -

C₂H₄O₂), 91 (tropylium ion)

Based on common

fragmentation patterns of

amino acids and aromatic

compounds

Experimental Protocols
Synthesis: Rodionov Reaction
A common and effective method for the synthesis of β-amino acids, such as 3-Amino-3-(4-
methylphenyl)propanoic acid, is the Rodionov reaction. This one-pot reaction involves the

condensation of an aldehyde with malonic acid and ammonia or an ammonium salt in an

alcoholic solvent.

Materials:

4-Methylbenzaldehyde
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Malonic acid

Ammonium acetate

Ethanol (or other suitable alcohol)

Hydrochloric acid (for workup)

Sodium hydroxide (for workup)

Diethyl ether (for extraction)

Procedure:

A mixture of 4-methylbenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and

ammonium acetate (2.2 equivalents) is suspended in ethanol.

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is

removed under reduced pressure.

The residue is dissolved in water and washed with diethyl ether to remove any unreacted

aldehyde.

The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 1-2,

which may cause the product to precipitate. If no precipitate forms, the aqueous layer is

extracted with a suitable organic solvent.

The pH of the aqueous layer is then carefully adjusted to the isoelectric point of the amino

acid (typically around pH 6-7) with a sodium hydroxide solution, leading to the precipitation of

the crude product.

The solid product is collected by filtration, washed with cold water, and dried under vacuum.
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Synthesis workflow for 3-Amino-3-(4-methylphenyl)propanoic acid.

Purification: Recrystallization
The crude product obtained from the synthesis can be purified by recrystallization to obtain a

product of high purity.

Materials:

Crude 3-Amino-3-(4-methylphenyl)propanoic acid

Suitable solvent (e.g., water, ethanol/water mixture)
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Heating mantle or hot plate

Erlenmeyer flask

Buchner funnel and filter paper

Procedure:

The crude solid is placed in an Erlenmeyer flask.

A minimal amount of the chosen hot solvent is added to dissolve the solid completely. The

choice of solvent is critical: the compound should be highly soluble at high temperatures and

poorly soluble at low temperatures.

If any insoluble impurities are present, the hot solution can be filtered.

The clear, hot solution is allowed to cool slowly to room temperature.

Crystal formation should be observed. The flask can be placed in an ice bath to maximize

crystal yield.

The purified crystals are collected by vacuum filtration using a Buchner funnel.

The crystals are washed with a small amount of cold solvent and then dried in a vacuum

oven.

Characterization
The identity and purity of the synthesized 3-Amino-3-(4-methylphenyl)propanoic acid can be

confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: To determine the number of different types of protons and their connectivity. The

predicted chemical shifts are provided in Table 1.2.

¹³C NMR: To determine the number of different types of carbon atoms in the molecule. The

predicted chemical shifts are provided in Table 1.2.
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Infrared (IR) Spectroscopy:

To identify the presence of key functional groups such as the carboxylic acid (broad O-H and

C=O stretches) and the amine (N-H stretch). The predicted characteristic peaks are listed in

Table 1.2.

Mass Spectrometry (MS):

To determine the molecular weight and obtain information about the fragmentation pattern of

the molecule, which can aid in structural confirmation. Predicted major fragments are listed

in Table 1.2.

Melting Point Analysis:

A sharp melting point range close to the literature value indicates high purity.

Biological Activity and Potential Signaling Pathways
While specific experimental data on the biological activity and signaling pathways of 3-Amino-
3-(4-methylphenyl)propanoic acid are limited in publicly available literature, its structural

similarity to γ-aminobutyric acid (GABA) suggests a potential interaction with GABA receptors.

GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors

are well-established drug targets.

Hypothetical Signaling Pathway: GABA Receptor Modulation

It is plausible that 3-Amino-3-(4-methylphenyl)propanoic acid could act as an agonist or

antagonist at GABA receptors, particularly the GABA-B receptor, which is a G-protein coupled

receptor (GPCR). The following diagram illustrates a hypothetical signaling pathway where the

compound acts as a GABA-B receptor agonist.
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Hypothetical signaling pathway of the compound as a GABA-B agonist.
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Disclaimer: The signaling pathway depicted above is a hypothetical model based on the

structural characteristics of 3-Amino-3-(4-methylphenyl)propanoic acid and is intended for

illustrative purposes. Further experimental validation is required to confirm any biological

activity and elucidate the precise mechanism of action.

Applications in Research and Drug Development
3-Amino-3-(4-methylphenyl)propanoic acid serves as a valuable scaffold for the

development of novel therapeutic agents. Its potential applications include:

Neuroscience Research: As a potential modulator of neurotransmitter systems, it can be

used as a tool to study neurological pathways and disorders.

Peptidomimetic Design: Incorporation of this β-amino acid into peptide sequences can lead

to peptidomimetics with enhanced stability against enzymatic degradation and potentially

improved pharmacological properties.

Drug Discovery: The molecule can be used as a starting point for the synthesis of libraries of

related compounds to be screened for various biological activities, including but not limited to

CNS disorders, infectious diseases, and oncology.

Conclusion
3-Amino-3-(4-methylphenyl)propanoic acid is a compound with significant potential in

chemical and pharmaceutical research. This guide has summarized its key physical and

chemical properties, provided detailed experimental protocols for its synthesis and purification,

and explored its hypothetical biological role. While further research is needed to fully

characterize its biological activities and mechanisms of action, the information presented here

provides a solid foundation for researchers and scientists working with this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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